molecular formula C8H5BrN2O B7968802 5-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde

5-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No.: B7968802
M. Wt: 225.04 g/mol
InChI Key: RHVFYFXXTLPBKR-UHFFFAOYSA-N
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Description

5-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde: is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis. The presence of a bromine atom at the 5-position and an aldehyde group at the 3-position makes this compound a valuable intermediate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde typically involves the reaction of 2-aminopyridine with α-bromoketones under specific conditions. One common method involves the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents. The reaction proceeds through the formation of an intermediate pyridinium salt, which undergoes cyclization to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), catalysts (Pd/C, CuI)

    Oxidation: Oxidizing agents (KMnO4, CrO3), solvents (water, acetic acid)

    Reduction: Reducing agents (NaBH4, LiAlH4), solvents (ethanol, THF)

Major Products

    Substitution: Various substituted imidazo[1,2-a]pyridines

    Oxidation: 5-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid

    Reduction: 5-Bromoimidazo[1,2-a]pyridine-3-methanol

Mechanism of Action

The mechanism of action of 5-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The presence of the bromine atom and the aldehyde group allows for specific interactions with these targets, potentially leading to inhibition or activation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine-3-carbaldehyde: Lacks the bromine atom at the 5-position.

    5-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde: Contains a chlorine atom instead of bromine.

    5-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid: The aldehyde group is oxidized to a carboxylic acid.

Uniqueness

5-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde is unique due to the presence of both the bromine atom and the aldehyde group, which allows for a wide range of chemical modifications and applications. The bromine atom enhances the compound’s reactivity in substitution reactions, while the aldehyde group provides a versatile functional handle for further transformations .

Properties

IUPAC Name

5-bromoimidazo[1,2-a]pyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-7-2-1-3-8-10-4-6(5-12)11(7)8/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHVFYFXXTLPBKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C(=C1)Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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